

A Comparative Guide to ROR Inverse Agonists: SR1001 vs. T0901317

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR1001

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely studied ROR inverse agonists, **SR1001** and T0901317. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool compound for their studies targeting the Retinoic Acid Receptor-Related Orphan Receptors (RORs).

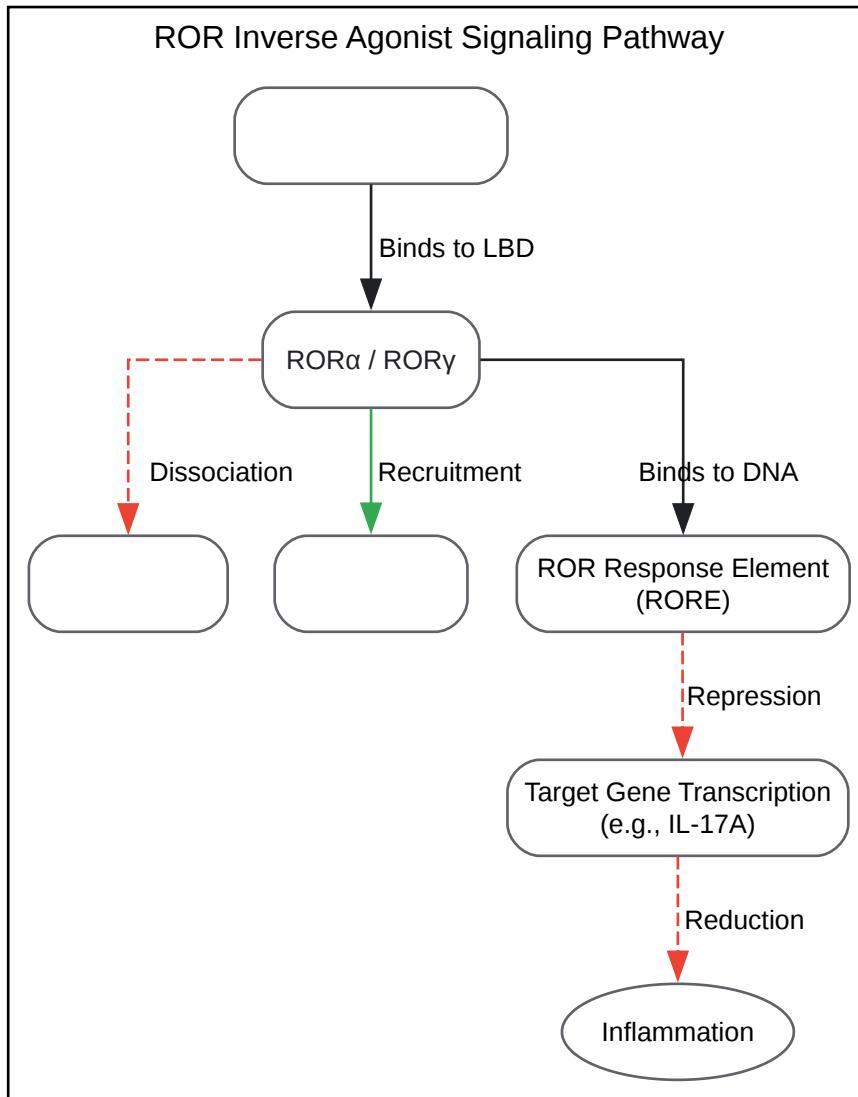
Introduction

Retinoic acid receptor-related orphan receptors α (ROR α) and γ (ROR γ) are key regulators of immune responses, particularly the differentiation of pro-inflammatory Th17 cells, making them attractive therapeutic targets for autoimmune diseases. **SR1001** and T0901317 are two synthetic ligands that have been instrumental in elucidating the function of RORs. While both compounds act as inverse agonists at ROR α and ROR γ , they exhibit distinct pharmacological profiles, particularly concerning their selectivity. This guide will delve into a head-to-head comparison of their performance based on available experimental data.

Mechanism of Action: ROR Inverse Agonism

Both **SR1001** and T0901317 bind to the ligand-binding domain (LBD) of ROR α and ROR γ . This binding event induces a conformational change in the receptor, leading to the dissociation of co-activator proteins and the recruitment of co-repressor complexes. This switch in cofactor interaction results in the repression of the transcriptional activity of RORs, thereby inhibiting the

expression of target genes such as IL-17A, a key cytokine in Th17-mediated inflammation.[1][2][3]



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Caption: ROR Inverse Agonist Signaling Pathway.

Quantitative Data Comparison

The following tables summarize the available quantitative data for **SR1001** and T0901317, highlighting their binding affinities and selectivity.

Table 1: Binding Affinity (Ki) for RORs

Compound	ROR α Ki (nM)	ROR γ Ki (nM)	Reference
SR1001	172	111	[2]
T0901317	132	51	[3]

Table 2: Selectivity Profile

Compound	Primary Targets	Off-Targets (Agonist Activity)	Reference
SR1001	ROR α , ROR γ	Not reported	[2]
T0901317	ROR α , ROR γ	LXR (EC50 ~20-50 nM), FXR (EC50 ~5 μ M), PXR (nanomolar potency)	[4][5][6]

Performance Comparison

Efficacy in Th17 Cell Differentiation and Function

Both **SR1001** and T0901317 have been shown to inhibit the differentiation of Th17 cells and the production of IL-17.[1][3] **SR1001** has been demonstrated to inhibit IL-17A gene expression and protein production in both murine and human Th17 cells.[1][2] While T0901317 also represses ROR-dependent transcription, its effects in cellular assays are often confounded by its potent LXR agonist activity.

In Vivo Efficacy

SR1001: In vivo studies have shown that **SR1001** can effectively suppress the clinical severity of autoimmune diseases in mice, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][7] It has also been shown to halt the progression of diabetic retinopathy in mice by reducing inflammation and capillary degeneration.[8] In non-obese diabetic (NOD) mice, **SR1001** treatment prevented Th17 cell differentiation and IL-17A production, thereby halting the progression of Type 1 diabetes.[8][9]

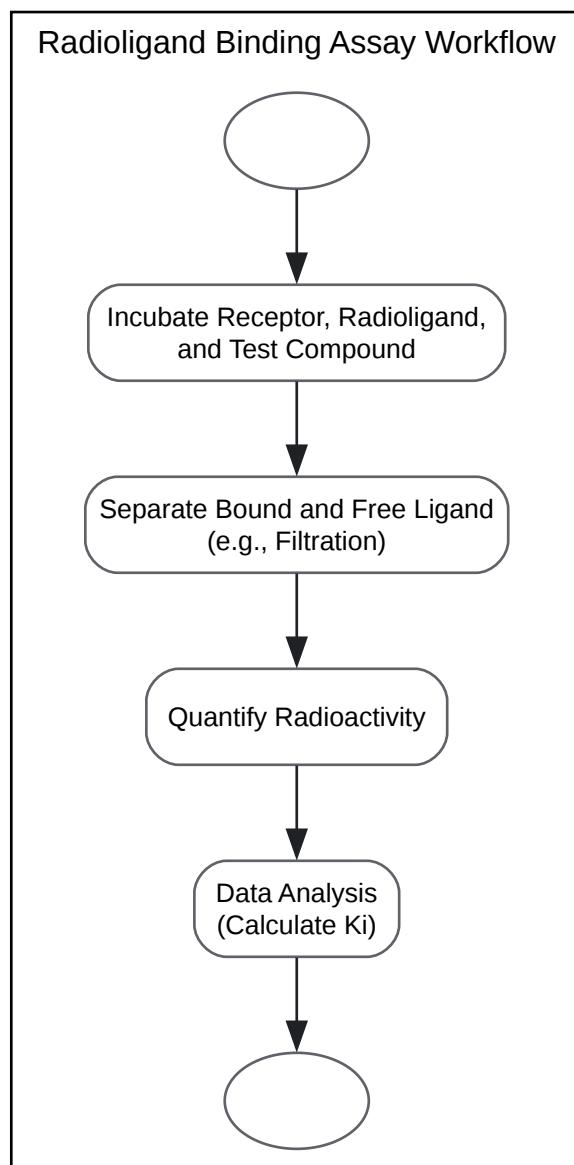
T0901317: The *in vivo* effects of T0901317 are largely dominated by its LXR agonist activity. While it was initially investigated for its potential in treating atherosclerosis due to its ability to upregulate cholesterol efflux genes, its therapeutic potential is limited by significant side effects. [10] Administration of T0901317 in animal models leads to severe hypertriglyceridemia and hepatic steatosis (fatty liver).[11][12] These off-target effects make it a less suitable tool for specifically studying the consequences of ROR inverse agonism *in vivo*.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for its target receptor.



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Caption: Radioligand Binding Assay Workflow.

Methodology:

- Receptor Preparation: Prepare cell membranes or purified receptor protein expressing the ROR of interest.
- Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ROR ligand (e.g., [³H]25-hydroxycholesterol) and varying concentrations of the unlabeled

test compound (**SR1001** or T0901317).

- Separation: After incubation, separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters.
- Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Th17 Cell Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into Th17 cells.

Methodology:

- Isolation of Naive T cells: Isolate naive CD4+ T cells from the spleens and lymph nodes of mice.
- Cell Culture: Culture the naive T cells in the presence of Th17-polarizing cytokines (e.g., TGF- β and IL-6) and anti-CD3/CD28 antibodies for stimulation.
- Compound Treatment: Add varying concentrations of the test compound (**SR1001** or T0901317) to the cell cultures at the time of stimulation.
- Analysis of Th17 Differentiation: After several days of culture, analyze the differentiation of Th17 cells by:
 - Intracellular Staining for IL-17A: Restimulate the cells and then stain them for intracellular IL-17A, followed by analysis using flow cytometry.
 - ELISA for IL-17A: Measure the concentration of IL-17A secreted into the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

- qPCR for ROR γ t and IL-17A: Measure the mRNA expression levels of ROR γ t and IL-17A using quantitative real-time PCR.

ROR-Dependent Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORs.

Methodology:

- Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect them with two plasmids:
 - An expression vector for the ROR of interest (e.g., ROR γ).
 - A reporter plasmid containing a luciferase gene under the control of a ROR-responsive promoter element (RORE).
- Compound Treatment: Treat the transfected cells with varying concentrations of the test compound (**SR1001** or T0901317).
- Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the IC₅₀ for the inhibition of ROR transcriptional activity.

Conclusion

Both **SR1001** and T0901317 are valuable chemical probes for studying the biology of ROR α and ROR γ . However, their distinct selectivity profiles dictate their optimal applications.

- **SR1001** is a more selective ROR inverse agonist, making it a superior tool for investigating the specific roles of ROR α and ROR γ in vitro and in vivo without the confounding effects of LXR activation. Its demonstrated efficacy in animal models of autoimmune disease highlights its potential as a lead compound for therapeutic development.

- T0901317, while a potent ROR inverse agonist, exhibits significant off-target activity as a potent LXR agonist and also interacts with FXR and PXR. This lack of selectivity makes it challenging to attribute its observed biological effects solely to ROR inhibition. The pronounced in vivo side effects, such as hypertriglyceridemia and hepatic steatosis, further limit its utility as a specific ROR probe in animal studies.

For researchers aiming to specifically dissect the functions of ROR α and ROR γ , **SR1001** is the recommended compound. T0901317 may be useful in studies where the combined effects of ROR and LXR modulation are of interest, but careful consideration of its pleiotropic effects is crucial for data interpretation.

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- To cite this document: BenchChem. [A Comparative Guide to ROR Inverse Agonists: SR1001 vs. T0901317]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560095#sr1001-vs-t0901317-comparing-ror-inverse-agonists]

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